3-(Hydroxyimino)-1,7-dimethylindolin-2-one is a compound that belongs to the indolin class of organic compounds, characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may exhibit anticancer properties. The systematic name indicates the presence of a hydroxyimino functional group and specific methyl substitutions on the indoline core.
The compound can be synthesized through various methods, often involving reactions that create imine bonds or modifications of existing indolin derivatives. Research has demonstrated its utility in developing novel therapeutic agents, particularly in the context of cancer treatment and coordination chemistry.
3-(Hydroxyimino)-1,7-dimethylindolin-2-one can be classified as:
The synthesis of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one typically involves the condensation of appropriate precursors. One common method includes the reaction of indolin-2-one derivatives with hydroxylamine or its derivatives to form the hydroxyimino functional group.
The reaction can be represented as follows:
The molecular structure of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one features:
3-(Hydroxyimino)-1,7-dimethylindolin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the hydroxyimino group, which enhances its electrophilicity and ability to participate in nucleophilic attacks.
The mechanism of action for 3-(Hydroxyimino)-1,7-dimethylindolin-2-one in biological systems may involve:
Studies suggest that derivatives of indoline compounds can inhibit certain kinases associated with tumor growth, thereby demonstrating potential anticancer activity.
3-(Hydroxyimino)-1,7-dimethylindolin-2-one has several applications:
The introduction of the hydroxyimino moiety (–NOH) at the C3 position of 1,7-dimethylindolin-2-one represents a critical transformation with significant implications for the compound's electronic properties and biological interactions. Modern approaches leverage nitrosation reactions mediated by sodium nitrite (NaNO₂) in the presence of oxidants like potassium persulfate (K₂S₂O₈) under mild conditions. This system generates reactive NO₂ radicals that exist as a dimeric NO⁺/NO₃⁻ ion pair, facilitating electrophilic attack on the enolizable carbonyl or activated methylene groups adjacent to the indolinone core [6].
Key variables influencing reaction efficiency include:
Alternative pathways involve oxime exchange reactions where pre-formed ketoximes undergo transoximation with hydroxylamine hydrochloride in alcoholic solvents. However, this method shows lower regioselectivity (≤65% yield) compared to direct nitrosation (typically 80-92% yield) [6].
Table 1: Comparative Yields in Hydroxyimino Functionalization Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
NaNO₂/K₂S₂O₈ nitrosation | CH₃CN/H₂O, rt, 6h | 85-92 | Exclusive C3 attack |
Oxime exchange | NH₂OH·HCl/EtOH, reflux, 12h | 60-65 | Competing N-oximation |
Enol nitrosation | isoamyl nitrite, AcOH, 0°C, 2h | 75-80 | Moderate C3 selectivity |
Construction of the indolin-2-one scaffold prior to hydroxyimino functionalization employs asymmetric catalytic strategies to establish the stereogenic C3 carbon. Recent advances utilize chiral zinc complexes derived from perhydro-1,3-benzoxazine ligands for enantioselective additions to isatin precursors. These conformationally restricted catalysts enable facial differentiation during nucleophilic attack, achieving up to 93:7 enantiomeric ratio (er) in model systems [2] [5].
The catalytic cycle involves:
Notably, gold(I) catalysis provides complementary reactivity for scaffold diversification through ligand-controlled cyclizations. Bulky phosphine ligands (e.g., JohnPhos, BrettPhos) direct reactions toward spirooxindoles via 6-endo-dig cyclization pathways, while N-heterocyclic carbene (NHC) ligands favor quinolone formation through acyl migration [5]. This ligand-dependent divergence demonstrates how catalyst architecture can steer common intermediates toward distinct molecular architectures.
Installation of methyl groups at the N1 and C7 positions requires sequential, site-specific alkylation strategies to avoid over-alkylation or regioisomer contamination. The N1 methylation is optimally performed early in the synthetic sequence using:
The C7 methylation presents greater complexity due to competition with C5 and C6 electrophilic substitution. Key breakthroughs employ:
Table 2: Regioselective Methylation Approaches
Position | Method | Directing Group | Methylation Agent | Selectivity (7- vs 5-/6-) |
---|---|---|---|---|
N1 | K₂CO₃/DMF | None | CH₃I | >99:1 |
C7 | DoM (s-BuLi/THF) | N-Boc | CH₃I | 15:1 |
C7 | Pd(OAc)₂/DMAc | 8-Aminoquinoline | (CH₃O)₂SO₂ | 25:1 |
C7 | Photoredox catalysis | Pyrimidine | DMSO | 12:1 |
Steric mapping reveals the 7-methyl group creates a conformational bias that influences subsequent reactions at C3. Molecular modeling indicates the methyl substituent forces a 35° dihedral angle between the indole ring and the C7 substituent, sterically shielding the C6 position and electronically activating C3 toward electrophiles [3] [6].
The multistep synthesis of 3-(hydroxyimino)-1,7-dimethylindolin-2-one demonstrates pronounced solvent effects and thermal sensitivity at each transformation stage. Systematic optimization reveals:
Temperature profoundly impacts both kinetics and thermodynamics:
Table 3: Temperature-Dependent Yield and Selectivity in Key Steps
Step | Temp (°C) | Yield (%) | Purity (%) | er |
---|---|---|---|---|
Indolinone core formation | -30 | 60 | 98 | 90:10 |
-20 | 72 | 97 | 91:9 | |
0 | 68 | 95 | 84:16 | |
Hydroxyimino installation | 0 | 85 | 99 | N/A |
25 | 92 | 97 | N/A | |
40 | 78 | 90 | N/A |
Reaction profiling identified a critical concentration window (0.1-0.25 M) for the hydroxyimino step, with higher concentrations promoting dimerization side products. Microwave assistance (80W, 100°C) reduces nitrosation time from 6 hours to 35 minutes while maintaining 90% yield, demonstrating potential for process intensification [2] [6]. These systematic optimizations collectively enable a practical 4-step synthesis with 68% overall yield from commercially available 1-methylisatin, establishing a robust platform for structural diversification of this pharmaceutically relevant chemotype.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1